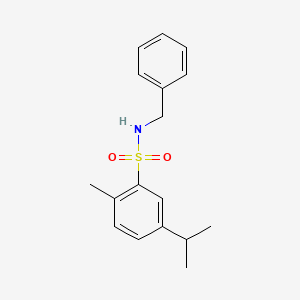![molecular formula C15H12FN3O2 B2591193 N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide CAS No. 1444690-43-0](/img/structure/B2591193.png)
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. CFM-2 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that plays a crucial role in the central nervous system.
作用機序
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is a competitive antagonist of the α7 nAChR. When N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide binds to the receptor, it prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. By blocking the α7 nAChR, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can modulate the activity of neurons and other cells that express this receptor. The exact mechanism by which N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide interacts with the α7 nAChR is still under investigation, but it is thought to involve the binding of N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide to a specific site on the receptor.
Biochemical and Physiological Effects
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In neurons, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can reduce the activity of the α7 nAChR, leading to changes in synaptic transmission and plasticity. In immune cells, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can modulate the release of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has also been shown to have effects on behavior, with studies suggesting that α7 nAChR antagonism can improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has several advantages as a research tool. It is highly selective for the α7 nAChR, which allows researchers to specifically target this receptor without affecting other nAChR subtypes. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to using N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide in lab experiments. One major limitation is that N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is a competitive antagonist, which means that it only blocks the α7 nAChR when acetylcholine is present. This can make it difficult to study the effects of α7 nAChR antagonism in systems where acetylcholine levels are low. Additionally, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.
将来の方向性
There are several areas of future research that could be explored using N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide as a tool. One potential direction is the use of N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the role of the α7 nAChR in neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide could be used to study the effects of α7 nAChR antagonism on neuronal function and behavior in animal models of these diseases. Finally, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide could be used in combination with other drugs to explore potential synergistic effects on the α7 nAChR. Overall, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has the potential to be a valuable research tool for studying the α7 nAChR and its role in various biological systems.
合成法
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-fluoronicotinic acid with 4-(cyanomethoxy)benzyl bromide in the presence of a base, followed by an amidation reaction with ammonia and the final deprotection of the cyano group with trifluoroacetic acid. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been used extensively in scientific research as a tool to study the α7 nAChR. This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and inflammation. By selectively blocking the α7 nAChR, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can help researchers understand the role of this receptor in various biological systems. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been used in both in vitro and in vivo experiments to study the effects of α7 nAChR antagonism on neuronal function, inflammation, and behavior.
特性
IUPAC Name |
N-[[4-(cyanomethoxy)phenyl]methyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-14-6-3-12(10-18-14)15(20)19-9-11-1-4-13(5-2-11)21-8-7-17/h1-6,10H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFQHZUUYOMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)F)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

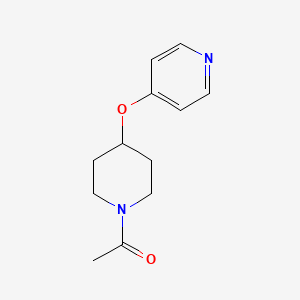
![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)
![2-(3-fluoro-4-methoxybenzyl)-8-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2591119.png)

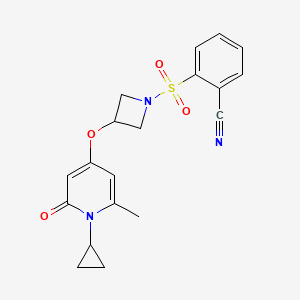
![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)
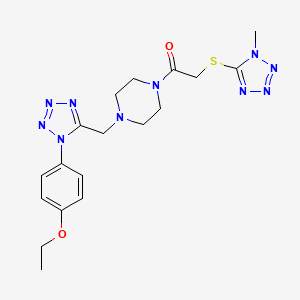

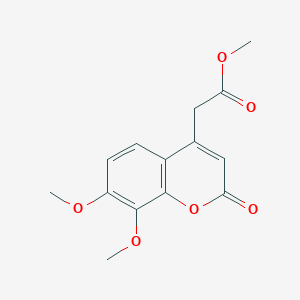
![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)
![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2591130.png)
